molecular formula C41H64O15 B2930096 (3S,4S,6aR,6bS,8R,8aR,12aS,14bR)-8-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid CAS No. 151466-56-7

(3S,4S,6aR,6bS,8R,8aR,12aS,14bR)-8-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid

Katalognummer: B2930096
CAS-Nummer: 151466-56-7
Molekulargewicht: 796.948
InChI-Schlüssel: ARNBRPDSKOETGW-BWRWHWAYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "(3S,4S,6aR,6bS,8R,8aR,12aS,14bR)-8-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid" is a highly complex triterpenoid derivative. Key structural features include:

  • Tetradecahydropicene backbone: A rigid polycyclic framework with 14 hydrogenated rings.
  • Substituents: Multiple hydroxyl groups, methyl groups, and glycosidic linkages (e.g., oxan-2-yl and tetrahydropyran units).
  • Stereochemistry: 19 defined stereocenters, critical for biological activity .

This compound is hypothesized to exhibit pharmacological properties due to structural similarities with bioactive triterpenoids, such as anti-inflammatory or anticancer activity .

Eigenschaften

IUPAC Name

(3S,4S,6aR,6bS,8R,8aR,12aS,14bR)-8-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H64O15/c1-36(2)13-14-41(35(52)56-33-31(49)29(47)28(46)22(17-42)54-33)20(15-36)19-7-8-23-37(3)11-10-26(55-32-30(48)27(45)21(43)18-53-32)40(6,34(50)51)24(37)9-12-38(23,4)39(19,5)16-25(41)44/h7,20-33,42-49H,8-18H2,1-6H3,(H,50,51)/t20-,21+,22+,23?,24?,25+,26-,27-,28+,29-,30+,31+,32-,33-,37+,38+,39+,40-,41+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNBRPDSKOETGW-BWRWHWAYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C(=O)O)OC6C(C(C(CO6)O)O)O)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]([C@@](C1CC[C@@]3(C2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C)C)(C)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H64O15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

796.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, stereoselective reactions, and coupling reactions. Common synthetic routes may include:

    Protection of Hydroxyl Groups: Using protecting groups like TBDMS (tert-butyldimethylsilyl) or acetyl groups to protect hydroxyl groups during the synthesis.

    Formation of Glycosidic Bonds: Using glycosyl donors and acceptors under acidic or basic conditions to form the glycosidic linkages.

    Oxidation and Reduction Reactions: Employing reagents like PCC (Pyridinium chlorochromate) for oxidation and NaBH4 (Sodium borohydride) for reduction.

Industrial Production Methods

Industrial production of such compounds may involve biotechnological methods, including the use of enzymes or microbial fermentation, to achieve high yields and stereoselectivity.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming ketones or aldehydes.

    Reduction: Reduction of carboxylic acid groups to alcohols using reducing agents like LiAlH4 (Lithium aluminium hydride).

    Substitution: Nucleophilic substitution reactions at the hydroxyl groups to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4 (Potassium permanganate)

    Reducing Agents: NaBH4, LiAlH4

    Catalysts: Acidic or basic catalysts for glycosidic bond formation

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while reduction of carboxylic acids may yield alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

    Study of Stereochemistry: Provides insights into the stereochemical aspects of organic synthesis.

Biology

    Enzyme Studies: Used to study enzyme-substrate interactions and enzyme mechanisms.

    Metabolic Pathways: Investigates the role of such compounds in various metabolic pathways.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals due to its complex structure and functional groups.

    Biological Activity: Studies on its biological activity, including antimicrobial, anti-inflammatory, or anticancer properties.

Industry

    Biotechnology: Utilized in biotechnological applications, including the production of bioactive compounds.

    Material Science: Potential use in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of this compound would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical and pharmacological studies.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Differences and Similarities

The following table compares key structural and functional attributes with analogous triterpenoids:

Feature Target Compound Analog 1 () Analog 2 ()
Core structure Tetradecahydropicene Tetradecahydropicene Tetradecahydropicene
Substituents - 8-hydroxy
- Hexamethyl groups
- Glycosidic oxan-2-yl units
- Methoxycarbonyl group
- Tetrahydropyran substituent
- Heptamethyl groups
- Hydroxymethyl group
- Bis-glycosidic oxan-2-yl linkages
- Hexamethyl groups
Stereocenters 19 defined 19 defined 18 defined
Glycosidic Linkages Two distinct oxan-2-yl units One tetrahydropyran unit Multiple oxan-2-yl and tetrahydropyran units
Functional Groups Carboxylic acid, hydroxyl, methyl Carboxylic acid, hydroxyl, methoxycarbonyl Carboxylic acid, hydroxyl, hydroxymethyl

Key Observations :

  • The target compound shares the tetradecahydropicene core with analogs but differs in substituent types and positions.
  • Glycosidic linkages in the target compound may enhance solubility compared to methyl- or methoxycarbonyl-substituted analogs .

Pharmacological and Functional Comparisons

(a) Anticancer Activity
  • Target Compound: Hypothesized to inhibit cancer cell proliferation via triterpenoid-mediated pathways (e.g., apoptosis induction), though specific studies are lacking .
  • Analog 1 () : Derivatives with similar glycosidic units have shown cytotoxicity against cancer cell lines (e.g., HepG2) in preliminary assays .
(b) Anti-Inflammatory Activity
  • Analog 1 () : Methoxycarbonyl groups may reduce anti-inflammatory activity compared to hydroxyl-rich analogs .
(c) Antimicrobial Potential
  • Target Compound : Glycosidic moieties could improve membrane permeability, enhancing antibacterial effects .
  • Analog 2 () : Hydroxymethyl groups in similar compounds have demonstrated moderate antifungal activity .

Biologische Aktivität

The compound identified as (3S,4S,6aR,6bS,8R,8aR,12aS,14bR)-8-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid is a complex triterpenoid compound with significant biological activity. This article explores its pharmacological properties based on recent studies and research findings.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes multiple hydroxyl groups and a tetradecahydropicene backbone. Its molecular formula is C55H86O24C_{55}H_{86}O_{24} with a molecular weight of 1131.26 g/mol. The structural complexity suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC55H86O24C_{55}H_{86}O_{24}
Molecular Weight1131.26 g/mol
Purity98%
CAS Number123748-68-5

Anti-inflammatory Effects

Research indicates that compounds similar to this triterpenoid exhibit anti-inflammatory properties . For instance:

  • Boswellic Acids : Derived from the same family of compounds have been studied in clinical trials for conditions such as osteoarthritis and multiple sclerosis. These acids are known to inhibit the synthesis of pro-inflammatory cytokines and may enhance SHP-1 expression in retinal cells .

Antioxidant Properties

The compound's hydroxyl groups are likely contributors to its antioxidant activity , which helps in scavenging free radicals and reducing oxidative stress. This property is crucial for protecting cells from damage during inflammatory processes.

Anticancer Potential

Some studies suggest that triterpenoids can induce apoptosis in cancer cells through multiple pathways:

  • Cell Cycle Arrest : Triterpenoids have been shown to interfere with cell cycle progression in various cancer cell lines.
  • Inhibition of Tumor Growth : In vivo studies have demonstrated that these compounds can significantly reduce tumor size in animal models .

Neuroprotective Effects

Preliminary research indicates potential neuroprotective effects , particularly against neurodegenerative diseases. The ability of these compounds to modulate inflammatory mediators in the brain may contribute to their protective effects against neuronal damage .

Case Studies

  • Clinical Trials on Boswellic Acids : A series of clinical trials have evaluated the efficacy of boswellic acids (similar compounds) in treating joint pain and inflammation associated with osteoarthritis and multiple sclerosis. Results showed significant improvements in pain and functional mobility among participants .
  • Animal Studies : Research involving animal models has highlighted the ability of triterpenoids to reduce inflammation markers and improve recovery outcomes post-injury .

Q & A

Q. Methodological Answer :

  • X-ray Crystallography : Resolves absolute configuration but requires high-purity single crystals .
  • Circular Dichroism (CD) Spectroscopy : Correlates Cotton effects with known stereoisomers .
  • Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts for comparison with experimental data .
  • Chiral HPLC with polysaccharide columns separates diastereomers for individual analysis .

How can synthetic yield be improved given the compound’s glycosylation complexity?

Q. Methodological Answer :

  • Protecting Group Strategy : Use temporary groups (e.g., acetyl, benzyl) to shield hydroxyls during glycosidic bond formation .
  • Catalytic Optimization : Screen Lewis acids (e.g., BF₃·Et₂O) for glycosylation efficiency .
  • Purification : Employ UPLC-MS to monitor reaction progress and isolate intermediates .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of carbohydrate moieties .

What protocols assess stability and degradation pathways under environmental stress?

Q. Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–80°C), light (UV-Vis), and pH extremes (1–13). Monitor degradation via LC-MS/MS .
  • Kinetic Modeling : Determine degradation rate constants (k) using Arrhenius plots for shelf-life prediction .
  • Isolation of Degradants : Preparative TLC or semi-preparative HPLC isolates degradants for structural elucidation .

Which computational methods predict biological interactions of this compound?

Q. Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model binding to enzymes (e.g., hydrolases) using software like GROMACS .
  • Docking Studies : AutoDock Vina predicts affinity for targets like carbohydrate-binding proteins .
  • QSAR Models : Relate structural descriptors (e.g., logP, H-bond donors) to bioactivity data from PubChem .

How can in vitro assays validate biological activity while minimizing artifacts?

Q. Methodological Answer :

  • Dose-Response Curves : Use 8–12 concentration points to calculate IC₅₀/EC₅₀ values, ensuring statistical significance .
  • Counter-Screening : Test against unrelated targets (e.g., kinases) to rule out nonspecific binding .
  • Cellular Toxicity Assays : MTT or LDH assays confirm activity is not due to cytotoxicity .

What separation techniques isolate diastereomers formed during synthesis?

Q. Methodological Answer :

  • Chiral Stationary Phases : Use cellulose- or amylose-based HPLC columns with hexane/IPA gradients .
  • Crystallization-Induced Diastereomer Resolution : Leverage solubility differences in mixed solvents (e.g., EtOH/H₂O) .
  • Ion-Exchange Chromatography : Separate charged intermediates (e.g., carboxylates) using DEAE resins .

How can researchers address low solubility in aqueous assays?

Q. Methodological Answer :

  • Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to enhance hydrophilicity .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .

What strategies validate the compound’s metabolic pathways in biological systems?

Q. Methodological Answer :

  • Isotopic Labeling : Track metabolites using ¹⁴C or ³H isotopes in liver microsomes .
  • High-Resolution Metabolomics : LC-HRMS identifies phase I/II metabolites (e.g., glucuronides) .
  • Enzyme Inhibition Studies : Co-incubate with CYP450 inhibitors (e.g., ketoconazole) to map metabolic enzymes .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.